molecular formula C24H28N4O3 B2926364 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1428373-91-4

2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No. B2926364
CAS RN: 1428373-91-4
M. Wt: 420.513
InChI Key: RSZNDSQOJMIZPY-UHFFFAOYSA-N
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Description

2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of benzamide derivatives, including those structurally similar or related to the compound . For example, studies on the synthesis of benzamide analogs have focused on developing methods for high-yield production and exploring their potential as imaging agents or for other biological activities. These methods involve various chemical reactions and conditions that aim to optimize the yield and purity of the synthesized compounds.

  • Bobeldijk et al. (1990) detailed a high-yield synthesis method for benzamide precursors, highlighting the importance of these compounds in the preparation of imaging agents like S-123I-IBZM, starting from basic chemical precursors such as 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990).

  • Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, investigating their potential as D-2 dopamine receptor imaging agents. This work emphasizes the versatility of benzamide structures in targeting specific receptors in the central nervous system (Murphy et al., 1990).

Potential Biological Activities

  • The synthesis of novel compounds based on the benzamide structure has been explored for their neuroleptic activities. Iwanami et al. (1981) designed and synthesized a series of benzamides, evaluating their potential as neuroleptics by assessing their inhibitory effects on apomorphine-induced stereotypic behavior in rats, suggesting a correlation between structure and neuroleptic activity (Iwanami et al., 1981).

  • Högberg et al. (1986) investigated the solid state conformations and antidopaminergic effects of benzamides like remoxipride hydrochloride, relating their structural conformations to dopamine receptor blocking activity and providing insights into the relationship between chemical structure, lipophilicity, and biological activity (Högberg et al., 1986).

properties

IUPAC Name

2-ethoxy-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-2-31-22-12-6-5-11-20(22)23(29)25-17-21-18-9-3-4-10-19(18)24(30)28(26-21)16-15-27-13-7-8-14-27/h3-6,9-12H,2,7-8,13-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZNDSQOJMIZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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